molecular formula C12H21N3O4 B14620087 L-Proline, glycyl-L-valyl- CAS No. 58872-43-8

L-Proline, glycyl-L-valyl-

Cat. No.: B14620087
CAS No.: 58872-43-8
M. Wt: 271.31 g/mol
InChI Key: YGHSQRJSHKYUJY-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Proline, glycyl-L-valyl- is a tripeptide composed of the amino acids L-proline, glycine, and L-valine. Tripeptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, glycyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid (L-proline) is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (glycine) is coupled to the growing peptide chain using a coupling reagent like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for the addition of L-valine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Proline, glycyl-L-valyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated synthesizers being used to streamline the process.

Chemical Reactions Analysis

Types of Reactions

L-Proline, glycyl-L-valyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure and properties.

    Reduction: This reaction can be used to reduce disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Protecting groups and coupling reagents like HBTU or DIC are used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Proline, glycyl-L-valyl- has various scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role in drug design and development.

    Industry: It is used in the development of peptide-based products, such as cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Proline, glycyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: Another tripeptide with similar biological activities.

    L-Isoleucyl-L-prolyl-L-proline: A tripeptide with angiotensin-converting enzyme inhibitory activity.

    Glycyl-L-proline: A dipeptide with different properties and applications.

Uniqueness

L-Proline, glycyl-L-valyl- is unique due to its specific sequence of amino acids, which gives it distinct properties and potential applications. Its combination of L-proline, glycine, and L-valine allows it to interact with different molecular targets and exhibit unique biological activities.

Properties

CAS No.

58872-43-8

Molecular Formula

C12H21N3O4

Molecular Weight

271.31 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H21N3O4/c1-7(2)10(14-9(16)6-13)11(17)15-5-3-4-8(15)12(18)19/h7-8,10H,3-6,13H2,1-2H3,(H,14,16)(H,18,19)/t8-,10-/m0/s1

InChI Key

YGHSQRJSHKYUJY-WPRPVWTQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)CN

Origin of Product

United States

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